molecular formula C15H22ClN3O2S B13954127 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13954127
M. Wt: 343.9 g/mol
InChI Key: IAJDZLJWEJAETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methyl groups, and the attachment of the piperidine ring and tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester may exhibit unique chemical properties due to the presence of the piperidine ring and tert-butyl ester group

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-10-8-12(16)18-13(17-10)22-11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3

InChI Key

IAJDZLJWEJAETF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCCN(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.